JNJ0966 -

JNJ0966

Catalog Number: EVT-270612
CAS Number:
Molecular Formula: C16H16N4O2S2
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ0966 is a small molecule identified as a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9). [] This selectivity makes it a valuable tool in research, as it allows scientists to target MMP-9 specifically, unlike broad-spectrum MMP inhibitors that have shown limited clinical utility. [] JNJ0966 acts by inhibiting the activation of MMP-9 zymogen (pro-MMP-9), preventing the formation of the catalytically active enzyme. [] This mechanism is distinct from other MMP inhibitors that target the catalytic domain, highlighting its unique pharmacological approach. []

Matrix Metalloproteinase-9 (MMP-9)

  • Relevance: MMP-9 is the primary target of JNJ0966. JNJ0966 acts as a highly selective inhibitor of MMP-9, specifically targeting its activation pathway and preventing the formation of the catalytically active enzyme [, , , ]. This selectivity makes JNJ0966 a valuable tool for studying the specific roles of MMP-9 in various biological processes and its potential as a therapeutic target.

  • Relevance: While not structurally related to JNJ0966, PDGF-BB is functionally linked through research on airway smooth muscle cells (ASMCs). Studies show that PDGF-BB can induce ASMC proliferation and extracellular matrix (ECM) production, contributing to asthma progression []. JNJ0966 has demonstrated the ability to inhibit these PDGF-BB-induced effects in ASMCs, suggesting a potential therapeutic application for asthma [].

Recombinant Tissue Plasminogen Activator (rt-PA)

  • Relevance: Although structurally unrelated to JNJ0966, rt-PA is functionally linked through research on ischemic stroke. Studies have shown that delayed rt-PA administration can exacerbate brain injury and increase the risk of hemorrhagic transformation, potentially involving the activation of MMPs []. Combining JNJ0966 with delayed rt-PA administration in animal models of stroke has shown promise in reducing edema, hemorrhagic transformation, and improving neurological outcomes, suggesting a potential synergistic effect between these compounds [].

    Compound Description: Lectin-like oxidized LDL receptor 1 (LOX-1) is a cell surface receptor primarily found on endothelial cells. It binds to oxidized low-density lipoprotein (oxLDL), a key player in the development of atherosclerosis. LOX-1 activation triggers inflammatory responses, oxidative stress, and endothelial dysfunction, contributing to vascular damage and plaque formation [].

    Relevance: While not structurally related to JNJ0966, LOX-1 is functionally connected through research on ischemic stroke. Studies suggest that LOX-1 activation following stroke may contribute to increased MMP activity and subsequent blood-brain barrier breakdown, exacerbating brain injury []. Combining JNJ0966 with a LOX-1 inhibitor (BI-0115) in animal models of stroke has demonstrated synergistic benefits, improving neurological function and reducing edema and hemorrhagic transformation []. This research highlights a potential therapeutic strategy for stroke by targeting both LOX-1 and MMP-9 pathways.

Source and Classification

JNJ0966 was developed through a structured screening process aimed at identifying selective inhibitors for MMP-9. This compound belongs to a class of matrix metalloproteinase inhibitors that are designed to modulate the activity of specific MMPs rather than broadly inhibiting multiple members of the metalloproteinase family, which can lead to unwanted side effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ0966 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a multi-step process that includes:

  1. Formation of the Bithiazole Ring: The initial step involves the synthesis of a bithiazole precursor, which serves as a core structure for further modifications.
  2. Introduction of the Amino Group: A methoxyphenyl group is introduced via nucleophilic substitution reactions.
  3. Acetylation: The final step involves the acetylation of the amine to form JNJ0966.

The synthetic route emphasizes selectivity and efficiency, ensuring that the final product possesses the desired pharmacological properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ0966 can be described as follows:

  • Chemical Formula: C14_{14}H15_{15}N3_{3}O1_{1}S2_{2}
  • Molecular Weight: Approximately 285.41 g/mol
  • Key Functional Groups: The compound contains a bithiazole moiety, an acetamide group, and a methoxyphenyl substituent.

The three-dimensional conformation of JNJ0966 allows for specific interactions with the active site of MMP-9, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

JNJ0966 primarily acts through competitive inhibition of MMP-9 by binding to its zymogen form (inactive precursor). This mechanism prevents the conversion of proMMP-9 into its active form, thereby inhibiting its proteolytic activity. The compound has demonstrated an IC50_{50} value of approximately 440 nM in biochemical assays assessing MMP-9 activity .

Key reactions include:

  • Inhibition of ProMMP-9 Activation: JNJ0966 reduces the cleavage of proMMP-9 by proteolytic enzymes such as MMP-3.
  • Stabilization of Intermediate Forms: In the presence of JNJ0966, accumulation of intermediate forms of MMP-9 is observed, indicating disrupted maturation pathways .
Mechanism of Action

Process and Data

The mechanism by which JNJ0966 exerts its inhibitory effects on MMP-9 involves several steps:

This mechanism highlights JNJ0966's potential for therapeutic applications where modulation of MMP activity is beneficial.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JNJ0966 exhibits several notable physical and chemical properties:

These properties are critical for determining the formulation and delivery methods for potential therapeutic applications .

Applications

Scientific Uses

JNJ0966 has been investigated for various scientific applications, particularly in cancer research and neurobiology. Its ability to inhibit MMP-9 makes it a candidate for:

  1. Cancer Therapy: Targeting tumor metastasis by inhibiting MMP-9 activity can potentially reduce cancer spread.
  2. Neurodegenerative Diseases: Due to its capacity to cross the blood-brain barrier, JNJ0966 may be useful in treating conditions like Alzheimer's disease where MMPs play a role in neuroinflammation and tissue remodeling .
  3. Wound Healing Studies: Research into how MMP inhibition affects wound healing processes has also been conducted using this compound.

Properties

Product Name

JNJ0966

IUPAC Name

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)

InChI Key

ZADCDCMLLGDCRM-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC

Solubility

Soluble in DMSO

Synonyms

JNJ-0966; JNJ 0966; JNJ0966

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.